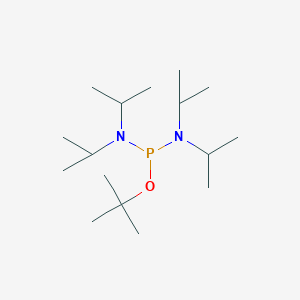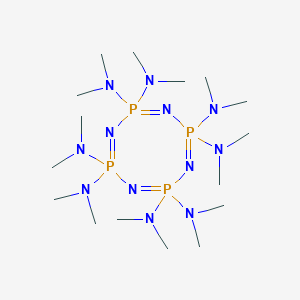
2-Naftil trifluorometil cetona
Descripción general
Descripción
2-Naphthyl trifluoromethyl ketone is an organic compound with the molecular formula C12H7F3O It is a member of the trifluoromethyl ketone family, characterized by the presence of a trifluoromethyl group (CF3) attached to a ketone functional group
Aplicaciones Científicas De Investigación
Hidrogenación asimétrica
Las cetonas trifluorometiladas, incluida la 2-naftil trifluorometil cetona, son sustratos desafiantes en la hidrogenación asimétrica (de transferencia) debido a sus propiedades electrónico-estereoquímicas . Los científicos han desarrollado sistemas de catálisis de iridio/f-amphol e iridio/f-ampha, que proporcionan un método altamente eficiente para la síntesis de 2,2,2-trifluoroetanoles secundarios quirales con altos rendimientos (hasta el 99%) y excelentes enantioselectividades (hasta el 99% ee) .
Síntesis de Odanacatib y LX-1031
La practicidad de la metodología de hidrogenación asimétrica se demostró mediante la preparación fácil de los intermedios clave de Odanacatib y LX-1301 . Estos son dos compuestos farmacéuticos importantes, y el uso de this compound en su síntesis representa una aplicación significativa en la química medicinal.
Síntesis de fármacos fluorados
Las cetonas trifluorometiladas (TFMK) son objetivos sintéticos extremadamente valiosos por derecho propio y como sintones en la construcción de fármacos fluorados . Esto significa que la this compound se puede utilizar como un bloque de construcción en la síntesis de una amplia gama de compuestos farmacéuticos fluorados.
Utilidad radiosintética
El grupo trifluorometil cetona se ha utilizado en la preparación de [18F]1a–b, que se basan en inhibidores de NE . La metodología se puede ampliar a un enfoque modular, para la síntesis de una gran variedad de inhibidores de NE marcados con flúor-18 .
Síntesis de cetonas trifluorometiladas
La this compound se puede sintetizar mediante sustitución nucleofílica . Este método proporciona una forma de producir this compound con un rendimiento del 75% .
Propiedades y preparación
La this compound, como otras cetonas trifluorometiladas, tiene propiedades únicas que la convierten en un objetivo sintético valioso . Se puede preparar utilizando una variedad de métodos, y estos métodos, junto con las propiedades de la this compound, son objeto de investigación en curso <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl trifluoromethyl ketone typically
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQLBVFFLIHXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473156 | |
| Record name | 2-NAPHTHYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800-42-6 | |
| Record name | 2-NAPHTHYL TRIFLUOROMETHYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















